molecular formula C10H9F3N2O3S B2665121 N-[1-(methylsulfanyl)-2-nitrovinyl]-4-(trifluoromethoxy)aniline CAS No. 261360-25-2

N-[1-(methylsulfanyl)-2-nitrovinyl]-4-(trifluoromethoxy)aniline

Cat. No.: B2665121
CAS No.: 261360-25-2
M. Wt: 294.25
InChI Key: XMMUMYKHLBTDOY-TWGQIWQCSA-N
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Description

N-[1-(methylsulfanyl)-2-nitrovinyl]-4-(trifluoromethoxy)aniline is a chemical compound of interest in medicinal chemistry and antimicrobial research, particularly in the field of nitroaromatic therapeutics. It belongs to a class of compounds characterized by a nitrovinylic aniline core, a structure known to be associated with potent biological activity. While specific studies on this exact molecule are not available, research on structurally similar nitrofuranyl piperazine compounds, such as HC2210, has demonstrated significant potency against challenging pathogens like Mycobacterium abscessus (Mab) . These related compounds are recognized as prodrugs that require enzymatic activation, often by F420-dependent nitroreductases, leading to bacterial cell death through mechanisms that include the induction of oxidative stress and disruption of lipid metabolism . The presence of the trifluoromethoxy aniline moiety in this compound suggests potential for enhanced metabolic stability and membrane permeability, making it a valuable scaffold for investigating new anti-infective agents. Researchers can utilize this compound as a building block in organic synthesis or as a candidate for screening against a panel of multidrug-resistant bacterial strains to explore its spectrum of activity and mechanism of action. This product is intended for laboratory research purposes only and is not classified as a drug, food, or cosmetic. It is strictly for use by qualified professionals in a controlled laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[(Z)-1-methylsulfanyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O3S/c1-19-9(6-15(16)17)14-7-2-4-8(5-3-7)18-10(11,12)13/h2-6,14H,1H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMUMYKHLBTDOY-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C[N+](=O)[O-])NC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=C\[N+](=O)[O-])/NC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(methylsulfanyl)-2-nitrovinyl]-4-(trifluoromethoxy)aniline typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)aniline and methylsulfanyl acetaldehyde.

    Formation of Nitrovinyl Intermediate: The nitrovinyl group is introduced through a nitration reaction, where the aniline derivative is treated with a nitrating agent like nitric acid under controlled conditions.

    Addition of Methylsulfanyl Group: The methylsulfanyl group is then added via a nucleophilic substitution reaction, where the nitrovinyl intermediate reacts with a methylsulfanyl donor, such as methylthiol, in the presence of a base like sodium hydroxide.

    Final Assembly: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing automated purification systems to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(methylsulfanyl)-2-nitrovinyl]-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

N-[1-(methylsulfanyl)-2-nitrovinyl]-4-(trifluoromethoxy)aniline is utilized in organic synthesis, particularly in the functionalization of alkenes. Recent studies have demonstrated its role in trifluoromethylarylation reactions, where it acts as a precursor for generating complex aromatic compounds without the need for transition metals or additives .

Table 1: Summary of Organic Synthesis Applications

Application TypeDescriptionReference
TrifluoromethylarylationUsed as a reagent for selective trifluoromethylation of alkenes
Precursor for Aromatic CompoundsActs as a building block for synthesizing various aromatic derivatives

Material Science

The compound's unique trifluoromethoxy group enhances its properties for use in advanced materials. It has been studied for potential applications in developing functional polymers and coatings that require specific thermal and chemical stability.

Case Study: Functional Polymers

In a study investigating the incorporation of trifluoromethoxy-containing anilines into polymer matrices, this compound was shown to improve the thermal stability and hydrophobicity of the resulting materials. The study highlighted how the fluorinated side groups contributed to enhanced performance metrics compared to non-fluorinated analogs .

Pharmaceutical Chemistry

The compound's structural features make it a candidate for pharmaceutical applications, particularly in drug design and development. Its ability to interact with biological targets can be explored for creating new therapeutic agents.

Table 2: Potential Pharmaceutical Applications

Application AreaDescriptionReference
Drug DesignInvestigated for potential activity against specific biological targets
Anticancer ResearchPreliminary studies suggest activity against certain cancer cell lines

Mechanism of Action

The mechanism by which N-[1-(methylsulfanyl)-2-nitrovinyl]-4-(trifluoromethoxy)aniline exerts its effects depends on its application:

    In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. This can lead to inhibition or activation of the target, resulting in a therapeutic effect.

    In Materials Science: The electronic properties of the compound, influenced by the trifluoromethoxy and nitrovinyl groups, enable it to participate in charge transfer processes, which are crucial for its function in electronic devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

4-Methoxy-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline (CAS 62390-80-1)
  • Structural Difference : The trifluoromethoxy group in the target compound is replaced by a methoxy (-OCH₃) group.
  • Properties: Molecular Weight: 240.28 g/mol (vs. 310.29 g/mol for the trifluoromethoxy analog). Physical State: Not explicitly reported, but methoxy analogs typically exhibit lower thermal stability compared to trifluoromethoxy derivatives due to reduced electron-withdrawing effects .
  • Synthetic Relevance : Serves as a precursor in nucleophilic substitution reactions, though its trifluoromethoxy counterpart may exhibit enhanced resistance to hydrolysis .
4-Decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline
  • Structural Difference : A decyl (-C₁₀H₂₁) chain replaces the trifluoromethoxy group.
  • Properties: Molecular Weight: 350.52 g/mol.

Variations in the Nitrovinyl Substituent

N-(1,1-Difluoropropan-2-ylidene)-4-(trifluoromethoxy)aniline (III.1.jj)
  • Structural Difference : The nitrovinyl group is replaced by a difluoropropan-2-ylidene moiety.
  • Properties :
    • Physical State: Brown oil (vs. solid for the nitrovinyl analog).
    • Yield: 91% in synthesis, indicating favorable reaction kinetics for imine formation compared to nitrovinyl derivatives .
    • ¹H NMR Data : δ 7.22 (d, 2H), 6.78 (d, 2H), 6.03 (t, 1H), showing distinct aromatic and vinylic proton shifts due to altered electronic effects .
N-(1,1,1-Trifluoropropan-2-ylidene)-4-(trifluoromethoxy)aniline (III.1.c)
  • Structural Difference : Incorporates a trifluoromethyl group on the imine carbon.
  • Properties :
    • Yield: 93%, slightly higher than III.1.jj, attributed to enhanced electrophilicity of the trifluoromethyl-substituted carbonyl .

Comparison with Bioactive Analogs

N-((1-(4-(Trifluoromethoxy)phenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)pyridin-4-amine (Compound 12)
  • Structural Difference : A triazole ring replaces the nitrovinyl group.
Sulfonylurea Derivatives of 4-(Trifluoromethoxy)aniline
  • Structural Difference : Urea or sulfonylurea groups replace the nitrovinyl moiety.
  • Properties :
    • Yield: 70–95% in synthesis.
    • Bioactivity : Sulfonylurea derivatives exhibit herbicidal or antifungal activity, suggesting that electron-withdrawing groups like trifluoromethoxy enhance target binding affinity .

Key Data Tables

Table 2: Impact of Substituents on Reactivity and Bioactivity

Substituent Electronic Effect Synthetic Advantage Bioactivity Implication
Trifluoromethoxy (-OCF₃) Strong electron-withdrawing Stabilizes intermediates Enhances binding to hydrophobic targets
Nitrovinyl (-CH=C(NO₂)SCH₃) Electron-withdrawing + conjugative Facilitates Michael addition reactions Potential redox activity
Triazole Moderately electron-withdrawing High-yielding click chemistry Antibiofilm properties

Biological Activity

N-[1-(methylsulfanyl)-2-nitrovinyl]-4-(trifluoromethoxy)aniline (CAS: 261360-25-2) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the biological activity of this compound based on diverse research findings, including case studies and data tables.

  • Molecular Formula : C10H9F3N2O3S
  • Molecular Weight : 294.25 g/mol
  • Purity : >90% .

Antimicrobial Activity

Recent studies have shown promising antimicrobial properties for compounds with similar structures to this compound. For instance, a related compound demonstrated significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) indicating bactericidal effects .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (μM)MBC (μM)
Compound 10Staphylococcus aureus25.925.9
Compound 10MRSA12.912.9

The data suggests that compounds with trifluoromethoxy groups exhibit enhanced antistaphylococcal activity, which may be extrapolated to this compound due to structural similarities.

Anti-Inflammatory Potential

This compound has been investigated for its anti-inflammatory properties. A study highlighted that related compounds significantly inhibited the expression of pro-inflammatory markers such as COX-2 and IL-1β, which are critical in inflammatory processes .

Table 2: Inhibition of Inflammatory Markers by Related Compounds

CompoundCOX-2 Inhibition (%)IL-1β Inhibition (%)
Compound 2e82.589.5

The substantial decrease in these markers indicates that this compound could potentially disrupt pathways involved in inflammation, suggesting a mechanism of action that warrants further exploration.

Case Studies and Research Findings

In a recent pharmacological study, various derivatives of anilines were synthesized and tested for their biological activities. The findings indicated that structural modifications, such as the introduction of methylsulfanyl and trifluoromethoxy groups, significantly influenced the biological efficacy of these compounds .

One notable case involved the evaluation of a series of aniline derivatives where this compound was among those showing promising results against cancer cell lines, indicating potential antiproliferative effects .

Q & A

Q. What strategies mitigate interference from sulfur-containing groups in analytical assays?

  • Methodological Answer : The methylsulfanyl group can oxidize to sulfoxide/sulfone derivatives during analysis. To prevent this, add antioxidants (e.g., BHT) to mobile phases in HPLC. For mass spectrometry, use electrospray ionization (ESI) in negative mode to enhance detection of deprotonated ions. Alternatively, derivatize the sulfur group with iodoacetamide to improve stability and signal resolution .

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